![molecular formula C8H9NO2 B1581469 2-Amino-1-(4-hydroxyphenyl)ethanone CAS No. 77369-38-1](/img/structure/B1581469.png)
2-Amino-1-(4-hydroxyphenyl)ethanone
Overview
Description
2-Amino-1-(4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H9NO2. It is known for its role as a quorum sensing inhibitor, particularly in the context of bacterial communication and virulence factor production
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-Amino-1-(4-hydroxyphenyl)ethanone involves the reaction of phenol with a mineral acid salt of aminoacetonitrile in the presence of an anhydrous aluminum chloride catalyst. . The intermediate imine layer formed during the reaction is separated and hydrolyzed to yield the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The separation and purification processes are also scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Scientific Research Applications
2.1 Organic Synthesis
This compound serves as a crucial building block in organic chemistry. It is utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structural features allow it to participate in multiple chemical reactions such as oxidation, reduction, and substitution, making it a valuable intermediate in synthetic pathways.
2.2 Pharmaceutical Development
The pharmaceutical industry recognizes 2-amino-1-(4-hydroxyphenyl)ethanone for its role as an intermediate in the production of drug compounds, particularly those related to adrenergic agents like octopamine hydrochloride. This compound's ability to modulate biological activity makes it essential in developing new therapeutic agents .
2.3 Biochemical Analysis
In biochemical research, this compound interacts with various enzymes and proteins, influencing metabolic pathways and oxidative stress responses. It has been observed to modulate gene expression related to these processes, indicating its potential utility in studying cellular mechanisms and disease states.
Case Studies
3.1 Antimicrobial Activity
A study highlighted the antimicrobial efficacy of derivatives of this compound against various pathogens. The results demonstrated that certain modifications to the compound enhanced its antibacterial properties, suggesting potential applications in developing new antimicrobial agents.
3.2 Cancer Treatment Potential
Research has indicated that derivatives of this compound may possess anticancer properties. In vitro studies showed that specific analogs could inhibit cancer cell proliferation by inducing apoptosis, marking a promising direction for future cancer therapeutics.
Table 1: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Organic Synthesis | Building block for various organic compounds | Essential for synthesizing pharmaceuticals |
Pharmaceuticals | Intermediate for adrenergic agents | Used in octopamine hydrochloride production |
Biochemical Analysis | Modulates enzyme activity and gene expression | Influences oxidative stress responses |
Antimicrobial Activity | Effective against bacterial pathogens | Derivatives show enhanced efficacy |
Cancer Treatment Potential | Induces apoptosis in cancer cells | Promising results in inhibiting cell proliferation |
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-hydroxyphenyl)ethanone involves its role as a quorum sensing inhibitor. It suppresses the secretion of acyl-homoserine lactones and virulence factors in bacteria such as Pseudomonas aeruginosa . This suppression is achieved by disturbing the quorum sensing system, which in turn inhibits the activity of antioxidant enzymes and enhances oxidative stress. The compound also affects the expression of quorum sensing-related genes, leading to reduced bacterial virulence .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyacetophenone: Similar in structure but lacks the amino group.
2-Hydroxyacetophenone: Similar but with the hydroxyl group in a different position.
4-Aminoacetophenone: Similar but lacks the hydroxyl group.
Uniqueness
2-Amino-1-(4-hydroxyphenyl)ethanone is unique due to the presence of both amino and hydroxyl groups on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its role as a quorum sensing inhibitor also sets it apart from other similar compounds, providing unique applications in microbiology and pharmaceuticals.
Biological Activity
2-Amino-1-(4-hydroxyphenyl)ethanone, also known as N-acetyl-p-aminophenol hydrochloride, is a compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₀ClNO₂
- Molecular Weight : 187.62 g/mol
- Physical State : White crystalline solid
- Solubility : Soluble in water and various organic solvents
The compound features an amino group and a hydroxyphenyl group attached to an ethanone structure, which contributes to its biological properties.
Antioxidant Properties
Research indicates that this compound may exhibit antioxidant properties due to its hydroxy group. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including neurodegenerative disorders.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects by modulating neurotransmitter systems. It has been shown to interact with various receptors in the nervous system, potentially influencing conditions such as Alzheimer's disease and Parkinson's disease.
Antimicrobial Activity
In studies evaluating its antimicrobial properties, this compound demonstrated significant inhibition of bacterial growth, particularly against Agrobacterium tumefaciens. The compound affected the quorum sensing (QS) system of the bacteria, leading to reduced motility and pathogenicity. This was evidenced by decreased swimming motility and chemotaxis in treated groups .
The biological activity of this compound can be attributed to several mechanisms:
- Quorum Sensing Inhibition : The compound represses the transcriptional levels of genes involved in QS, leading to altered metabolic processes in bacteria .
- Oxidative Stress Induction : Treatment with the compound resulted in enhanced oxidative stress within bacterial cells, disrupting energy supply and protein synthesis .
Study on Antimicrobial Effects
A study evaluated the effects of this compound on Agrobacterium tumefaciens. The results showed a dose-dependent reduction in swimming diameter and chemotaxis:
Concentration (μg/mL) | Swimming Diameter (cm) | Chemotaxis Diameter (cm) |
---|---|---|
Control | 6.5 ± 0.3 | 3.0 ± 0.2 |
25 | 2.0 ± 0.3 | 1.4 ± 0.2 |
50 | 0.7 ± 0.1 | 0.4 ± 0.2 |
This study highlights the potential use of the compound as an antimicrobial agent by targeting QS mechanisms .
Toxicological Studies
Toxicological assessments indicate that while the compound may be harmful upon skin contact, its pharmacological potential makes it a candidate for further drug formulation studies. It is important to consider safety profiles when exploring therapeutic applications.
Properties
IUPAC Name |
2-amino-1-(4-hydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKZSLFDXAYSHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276721 | |
Record name | Ethanone, 2-amino-1-(4-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80276721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77369-38-1 | |
Record name | Ethanone, 2-amino-1-(4-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80276721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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